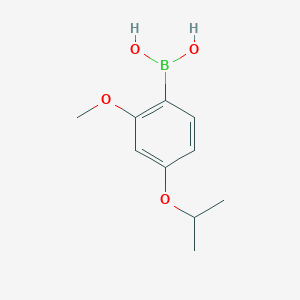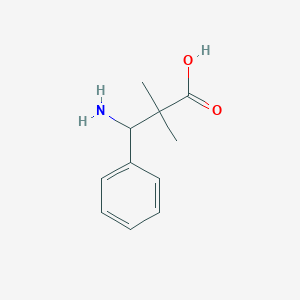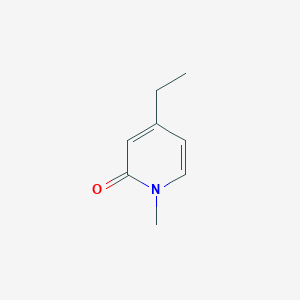
4-ethyl-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-etil-1-metilpiridin-2(1H)-ona es un compuesto orgánico que pertenece a la familia de la piridina. Se caracteriza por un anillo de piridina sustituido con un grupo etil en la cuarta posición y un grupo metil en la primera posición, con un grupo funcional cetona en la segunda posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-etil-1-metilpiridin-2(1H)-ona se puede lograr a través de varios métodos. Un enfoque común involucra la alquilación de 2-piridona con haluros de etilo y metilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Material de partida: 2-piridona
Reactivos: Bromuro de etilo, yoduro de metilo
Condiciones: Base (p. ej., carbonato de potasio), solvente (p. ej., dimetilformamida), temperatura (p. ej., 80 °C)
El mecanismo de reacción involucra el ataque nucleofílico del átomo de nitrógeno en la 2-piridona a los haluros de alquilo, lo que lleva a la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de 4-etil-1-metilpiridin-2(1H)-ona puede implicar procesos de flujo continuo para mejorar el rendimiento y la eficiencia. El uso de sistemas catalíticos y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-etil-1-metilpiridin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de piridina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido acético, temperatura (p. ej., 60 °C)
Reducción: Borohidruro de sodio, etanol, temperatura ambiente
Sustitución: Bromo, cloruro de hierro(III), solvente (p. ej., cloroformo)
Productos Principales
Oxidación: 4-etil-1-metilpiridin-2(1H)-ona N-óxido
Reducción: 4-etil-1-metilpiridin-2(1H)-ol
Sustitución: 4-bromo-1-metilpiridin-2(1H)-ona
Aplicaciones Científicas De Investigación
La 4-etil-1-metilpiridin-2(1H)-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un ligando en la química de coordinación.
Biología: Se investiga por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se explora por sus propiedades farmacológicas, incluidas las posibles actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 4-etil-1-metilpiridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de enzimas, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo la actividad enzimática. Las vías involucradas pueden variar según el contexto biológico específico y el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-etil-2-metilpiridin-1(2H)-ona
- 4-metil-1-etilpiridin-2(1H)-ona
- 4-etil-1-metilpiridin-3(1H)-ona
Singularidad
La 4-etil-1-metilpiridin-2(1H)-ona es única debido a su patrón de sustitución específico, que influye en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir propiedades distintas en términos de estabilidad, solubilidad e interacción con objetivos biológicos.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-9(2)8(10)6-7/h4-6H,3H2,1-2H3 |
Clave InChI |
SUXVWGINTAONRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)N(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



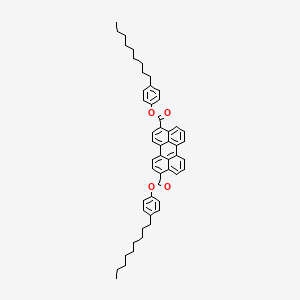
![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)


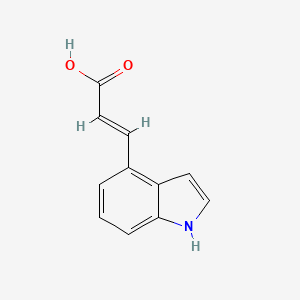
![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
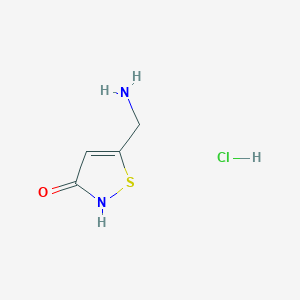
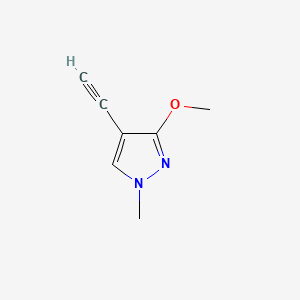
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
